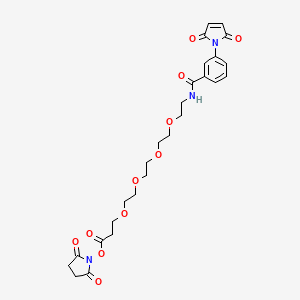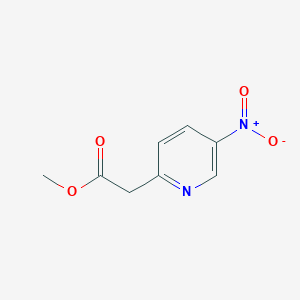![molecular formula C13H14ClN3O B1425029 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1283108-38-2](/img/structure/B1425029.png)
6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
Descripción general
Descripción
6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine, also known as CMEP, is an organic compound belonging to the pyridazinone family. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and is used in a variety of scientific applications. CMEP is a synthetic compound that can be synthesized in several ways, including the condensation of 3-methoxyphenylacetonitrile with 3-amino-2-chloropyridine. The compound has been studied for its potential as a therapeutic agent, as well as for its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Regiospecific Synthesis and Novel Derivatives : Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are similar in structure to the compound . These compounds, which contain an ethoxycarbonyl moiety, are synthesized through a process involving condensation of disubstituted amines and subsequent acylation (Dragovich et al., 2008).
Synthesis and Reactions of Pyridazinones : Alonazy et al. (2009) conducted research on synthesizing a series of pyridazinones, which were later converted to 3-chloro derivatives and reacted with aromatic amines to form new 3-aminoaryl pyridazines. Although these compounds differ slightly from the specified compound, their synthesis and reactions could provide insights into related chemical processes (Alonazy et al., 2009).
Synthesis of Derivatives and Reactivity Studies : Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing the versatility and potential for modifications of pyridazinone compounds. This research could provide a framework for understanding the reactivity and synthesis possibilities of similar compounds (Soliman & El-Sakka, 2011).
Antibacterial Activity of Novel Compounds : Research by Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines and their antibacterial activities. This study highlights the potential medicinal applications of pyridazine derivatives, which could extend to similar compounds like the one (Al-Kamali et al., 2014).
Propiedades
IUPAC Name |
6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-11-4-2-3-10(9-11)7-8-15-13-6-5-12(14)16-17-13/h2-6,9H,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNZWDVBAGEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)



![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)
![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)



![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)